
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride is a chemical compound with a complex structure that includes a cyclopropylmethanamine group attached to a 3-chloro-4-methoxyphenyl ring
Vorbereitungsmethoden
The synthesis of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 3-chloro-4-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a corresponding amine through reductive amination.
Cyclopropylation: The amine is then reacted with cyclopropylmethyl bromide under basic conditions to form the cyclopropylmethanamine derivative.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Analyse Chemischer Reaktionen
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound to its corresponding alcohols or amines.
Substitution: The chloro group can be substituted by nucleophiles like amines or thiols under appropriate conditions, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets are subject to ongoing research, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(3-Chloro-4-methoxyphenyl)-1-cyclopropylmethanaminehydrochloride can be compared with similar compounds such as:
3-Chloro-4-methoxybenzylamine: Similar structure but lacks the cyclopropyl group.
1-(3-Chloro-4-methoxyphenyl)-2-cyclopropylmethanamine: Similar but with different substitution patterns.
3-Chloro-4-methoxyacetophenone: Lacks the amine group but shares the aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H15Cl2NO |
|---|---|
Molekulargewicht |
248.15 g/mol |
IUPAC-Name |
(3-chloro-4-methoxyphenyl)-cyclopropylmethanamine;hydrochloride |
InChI |
InChI=1S/C11H14ClNO.ClH/c1-14-10-5-4-8(6-9(10)12)11(13)7-2-3-7;/h4-7,11H,2-3,13H2,1H3;1H |
InChI-Schlüssel |
AWNIIGWKPXRQHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(C2CC2)N)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


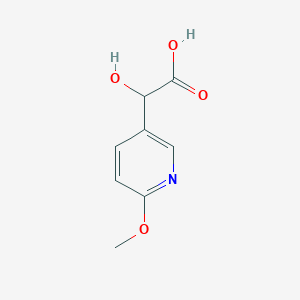
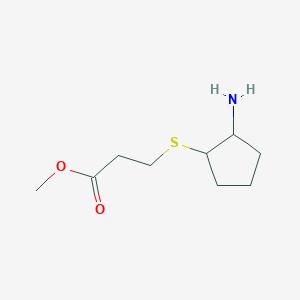
![3-Methyl-2-[4-(2-methylpropyl)phenyl]butanoic acid](/img/structure/B13520201.png)
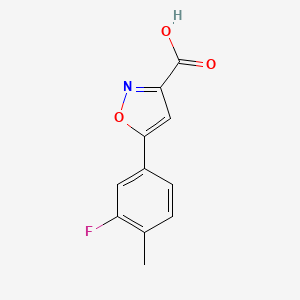
![1-[(2-Methoxy-4-methylphenyl)methyl]piperazine](/img/structure/B13520205.png)
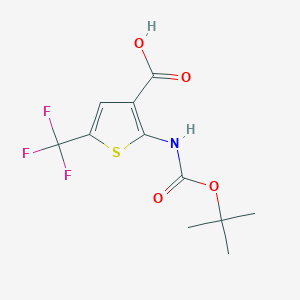
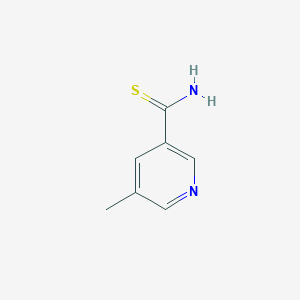
![(8,8-Dimethyl-1-oxaspiro[4.5]decan-2-YL)methanamine](/img/structure/B13520228.png)
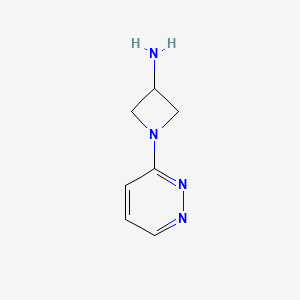
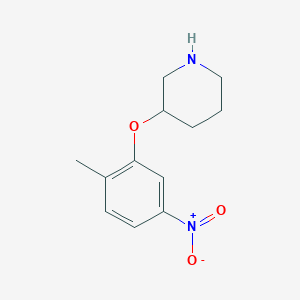
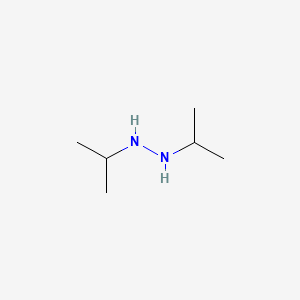


amino}acetic acid hydrochloride](/img/structure/B13520280.png)
